molecular formula C25H27N3O5S2 B2548843 N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-91-4

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Katalognummer B2548843
CAS-Nummer: 851781-91-4
Molekulargewicht: 513.63
InChI-Schlüssel: VWIZYSBRCGCLIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse biological activities, including inhibition of carbonic anhydrases (CAs) and potential antibacterial properties. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine, and they have been extensively studied for their pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or hydrazines. For example, in the synthesis of benzenesulfonamides, the reaction of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride yields N-(4-methoxyphenethyl)benzenesulfonamide, which can be further modified to produce various derivatives . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods demonstrate the versatility in the synthesis of sulfonamide-based compounds, allowing for the introduction of various functional groups to modulate their biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonyl group is essential for the interaction with the active site of enzymes such as carbonic anhydrases. The introduction of various substituents on the phenyl rings, such as methoxy, fluorine, or hydroxy groups, can significantly influence the binding affinity and specificity of these compounds towards different isoforms of carbonic anhydrases . The molecular structure also affects the physicochemical properties of the compounds, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are important for their biological function. For instance, the interaction of sulfonamides with carbonic anhydrases involves the formation of a reversible complex with the zinc ion in the enzyme's active site, leading to inhibition of the enzyme's activity . Additionally, the modification of sulfonamide derivatives, such as acylation to form prodrugs, can improve their pharmacological profiles and physicochemical properties, as seen with the N-acylated sulfonamide sodium salt, which shows improved properties suitable for oral and parenteral administration .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and drug-likeness. These properties can be modulated through structural modifications, as demonstrated by the synthesis of various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides with different alkyl or aralkyl groups, which can affect their biofilm inhibitory action against bacterial strains like Escherichia coli . The introduction of hydroxymethyl and trifluoromethyl groups can also enhance the properties of sulfonamide COX-2 inhibitors, making them more suitable for therapeutic use .

Wissenschaftliche Forschungsanwendungen

  • Anticancer and Antitumor Activity : Sulfonamide derivatives, including those structurally related to the compound , have shown promising results in anticancer and antitumor studies. For example, a study by Gul et al. (2016) demonstrated that some sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, which are relevant to tumor-specificity and potential carbonic anhydrase inhibitors. This could be crucial for further anti-tumor activity studies.

  • Photodynamic Therapy Applications : A study by Pişkin et al. (2020) explored the use of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy. This therapy is beneficial for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II mechanisms.

  • Biological Activities and Potential Therapeutic Applications : Another study by Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives, including sulfonamides, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The results revealed that these compounds exhibited significant biological activities and could be developed into therapeutic agents.

  • Cytotoxicity and Enzyme Inhibition : A study conducted by Ozgun et al. (2019) on pyrazoline benzensulfonamides highlighted their potential as carbonic anhydrase and acetylcholinesterase inhibitors, along with low cytotoxicity, indicating their potential as novel candidates for enzyme inhibition therapies.

  • Gene Expression and Antitumor Effects : Research by Owa et al. (2002) on antitumor sulfonamides showed that compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, revealing their potential as cell cycle inhibitors and illuminating drug-sensitive cellular pathways.

Eigenschaften

IUPAC Name

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-20-11-9-19(10-12-20)24-17-25(23-8-6-5-7-18(23)2)28(26-24)35(31,32)22-15-13-21(33-3)14-16-22/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIZYSBRCGCLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.